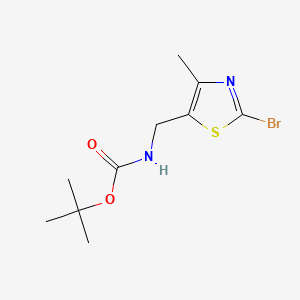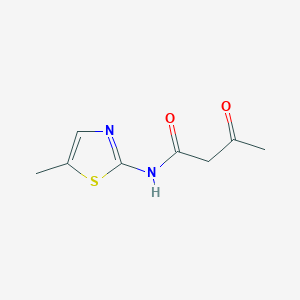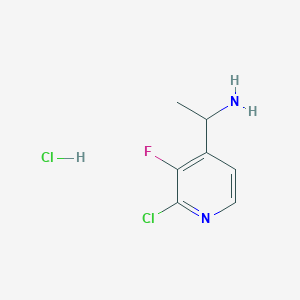![molecular formula C13H15BrN2O3 B13502895 tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13502895.png)
tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate: is a complex organic compound that features a furo[2,3-b]pyridine core substituted with a bromine atom and a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate typically involves multi-step organic reactions. One common approach is the bromination of a furo[2,3-b]pyridine derivative, followed by the introduction of the tert-butyl carbamate group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Substitution: Nucleophiles like alkyl halides or aryl boronic acids in the presence of palladium catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-b]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted furo[2,3-b]pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of furo[2,3-b]pyridine derivatives with biological targets. Its bromine atom can be replaced with radioactive isotopes for imaging studies.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the furo[2,3-b]pyridine core play crucial roles in binding to these targets, while the carbamate group can modulate the compound’s pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate
- tert-butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
Comparison: Compared to these similar compounds, tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate is unique due to its furo[2,3-b]pyridine core, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for specific interactions and modifications, making it a versatile building block in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C13H15BrN2O3 |
|---|---|
Poids moléculaire |
327.17 g/mol |
Nom IUPAC |
tert-butyl N-[(5-bromofuro[2,3-b]pyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(17)16-7-10-5-8-4-9(14)6-15-11(8)18-10/h4-6H,7H2,1-3H3,(H,16,17) |
Clé InChI |
ZIMWEWXBLBITQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC2=CC(=CN=C2O1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







amine](/img/structure/B13502850.png)
![Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13502856.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid](/img/structure/B13502865.png)
![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13502872.png)


![Tert-butyl 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13502887.png)


